molecular formula C20H20F12HfO8 B13837603 Hafnium trifluoroacetylacetonate

Hafnium trifluoroacetylacetonate

Cat. No.: B13837603
M. Wt: 794.8 g/mol
InChI Key: VCJDWFFTLZFYQS-UVSRJUEXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hafnium trifluoroacetylacetonate can be synthesized by reacting hafnium tetrachloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a methanol solution, and the mixture is heated for several hours until the desired pH is reached .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or sublimation techniques .

Chemical Reactions Analysis

Types of Reactions

Hafnium trifluoroacetylacetonate primarily undergoes substitution reactions where the trifluoroacetylacetonate ligands can be replaced by other ligands. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the reagents used. For example, substitution reactions with other diketones will yield new hafnium complexes with different diketone ligands .

Mechanism of Action

The mechanism by which hafnium trifluoroacetylacetonate exerts its effects is primarily through its ability to form stable complexes with various ligands. The hafnium atom is coordinated with eight oxygen atoms from the diketone ligands, forming a stable structure that can undergo various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Hafnium acetylacetonate
  • Hafnium pivaloyltrifluoroacetonate
  • Hafnium 2,2,6,6-tetramethylheptane-3,5-dionate
  • Zirconium trifluoroacetylacetonate

Uniqueness

Hafnium trifluoroacetylacetonate is unique due to its high volatility and stability, which makes it particularly suitable for chemical vapor deposition processes. Compared to other hafnium complexes, it offers a balance of thermal stability and reactivity, making it a preferred choice for specific applications in microelectronics and material science .

Properties

Molecular Formula

C20H20F12HfO8

Molecular Weight

794.8 g/mol

IUPAC Name

hafnium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-;

InChI Key

VCJDWFFTLZFYQS-UVSRJUEXSA-N

Isomeric SMILES

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Hf]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Hf]

Origin of Product

United States

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